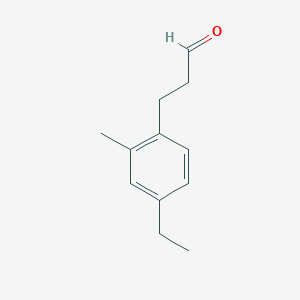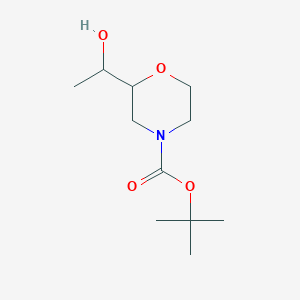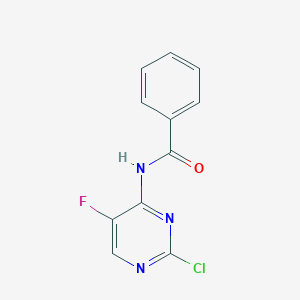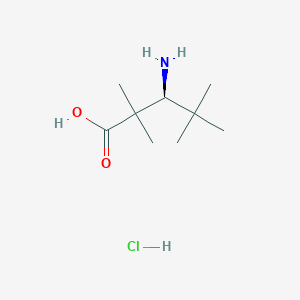
(S)-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structure, which includes a highly branched aliphatic chain. This compound is often used in various scientific research fields due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and pH levels to maintain the integrity of the chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. Techniques such as continuous flow synthesis and crystallization are often employed to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(S)-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. Its unique structure allows it to fit into specific active sites, modulating the activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride: The enantiomer of the compound, which has different biological activities.
L-Leucine: A branched-chain amino acid with a similar structure but different functional groups.
L-Isoleucine: Another branched-chain amino acid with distinct properties.
Uniqueness
(S)-3-Amino-2,2,4,4-tetramethylpentanoic acid hydrochloride is unique due to its highly branched structure and specific stereochemistry. These features contribute to its distinct reactivity and interactions with biological molecules, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C9H20ClNO2 |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
(3S)-3-amino-2,2,4,4-tetramethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2,3)6(10)9(4,5)7(11)12;/h6H,10H2,1-5H3,(H,11,12);1H/t6-;/m0./s1 |
Clé InChI |
XKPUJZQLLOQWNO-RGMNGODLSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(C)(C)C(=O)O)N.Cl |
SMILES canonique |
CC(C)(C)C(C(C)(C)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B12990875.png)
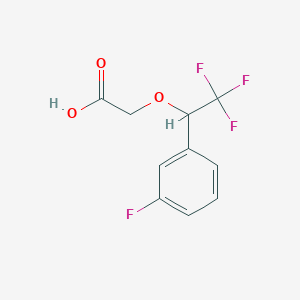
![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)
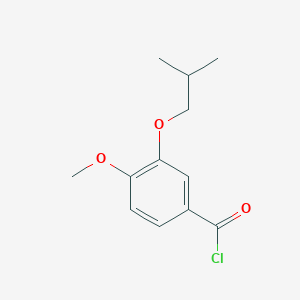
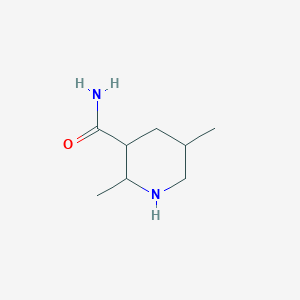


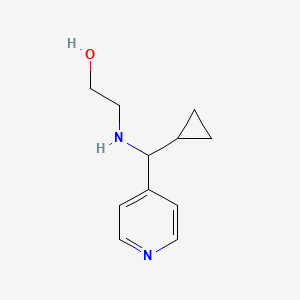

![6-(4-Fluorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12990930.png)
